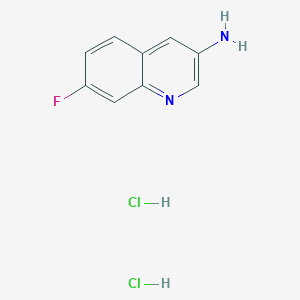
3-Amino-7-fluoroquinoline dihydrochloride
説明
Molecular Structure Analysis
The molecular structure of 3-Amino-7-fluoroquinoline dihydrochloride can be represented by the SMILES stringNC1=CN=C2C=C (C=CC2=C1)F.Cl.Cl . The InChI key for this compound is FUZCMNKLQVFZCS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The empirical formula of 3-Amino-7-fluoroquinoline dihydrochloride is C9H9Cl2FN2 . It has a molecular weight of 235.09 . The compound is solid in form .科学的研究の応用
Antibacterial Properties
Fluoroquinolones, a major class of antibacterial agents, demonstrate great therapeutic potential. Research has shown that certain compounds, closely related to 3-Amino-7-fluoroquinoline, exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that specific group combinations and conformational factors play a key role in their antibacterial efficacy (Kuramoto et al., 2003). Other studies have emphasized the significance of lipophilic groups in enhancing activity against Gram-positive strains (Al-Hiari et al., 2007).
Antimycobacterial and Anticancer Properties
Synthetic derivatives of fluoroquinolones have demonstrated potent antimycobacterial properties in vitro and in vivo against various strains of Mycobacterium tuberculosis. Specific compounds exhibited high potency, drastically reducing mycobacterial load in lung and spleen tissues (Senthilkumar et al., 2009). Moreover, indole-aminoquinazoline hybrids, closely related to 3-Amino-7-fluoroquinoline, were synthesized and found to have significant cytotoxicity against various cancer cell lines. These compounds induced apoptosis and inhibited growth factor receptors, suggesting their potential in anticancer therapy (Mphahlele et al., 2018).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of quinolines have been utilized as fluorescent derivatization agents for liquid chromatography. For instance, compounds like phanquinone have been used to label amino acids for high-performance liquid chromatography (HPLC), facilitating the quality control of amino acid-based pharmaceuticals (Gatti et al., 2002).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel quinolone derivatives with various functional groups, investigating their potential applications in different domains of science and medicine. For instance, studies have synthesized new quinazolin-4(3H)-one derivatives, indicating the broad scope of quinoline derivatives in chemical synthesis (Xi, 2014).
Safety And Hazards
特性
IUPAC Name |
7-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCMNKLQVFZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-fluoroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



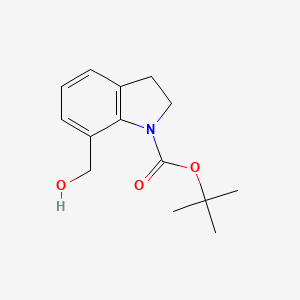
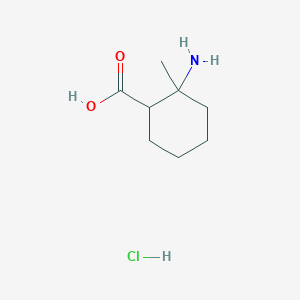



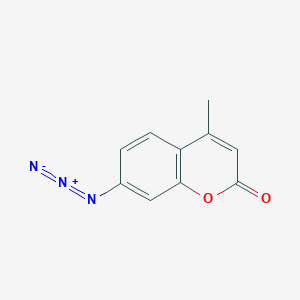
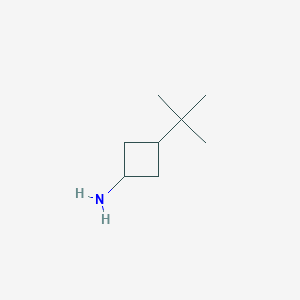

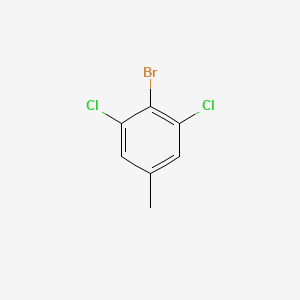
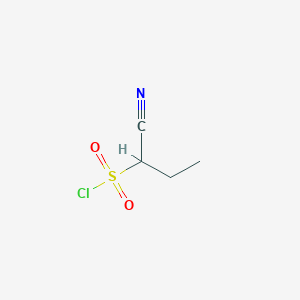
![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)